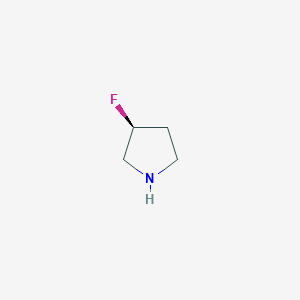

(S)-3-fluoropyrrolidine

Overview

Description

This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The molecular formula and molar mass are also included.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis

This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications

-

Scientific Field

- Application Summary: “(S)-3-fluoropyrrolidine” is used as a ligand for metal complexes in the creation of ferroelectric materials .

- Methods of Application/Experimental Procedures: A cadmium-“(S)-3-fluoropyrrolidine” perovskite ferroelectric is created. The specific procedures would depend on the exact experimental setup .

- Results/Outcomes: The resulting ferroelectric has a Curie temperature (Tc) at 303 K, which is 63 K higher than those of non-substituted cadmium-pyrrolidine complexes. This extends the working temperature of ferroelectrics to room temperature .

-

Scientific Field

- Application Summary: “(S)-3-fluoropyrrolidine” is used in the preparation of analogues of active pharmaceutical ingredients (APIs) .

- Methods of Application/Experimental Procedures: “(S)-3-fluoropyrrolidine” can be easily attached to molecular scaffolds through nucleophilic substitution .

- Results/Outcomes: An “(S)-3-fluoropyrrolidine” modified pyrazolopyridazine inhibitor of tyrosine regulated kinase showed a pIC50 (negative log of half maximal inhibitory concentration) of 6.73 .

-

Scientific Field

- Application Summary: “(S)-3-fluoropyrrolidine” is used as a ligand for metal complexes in the creation of ferroelectric materials .

- Methods of Application/Experimental Procedures: A cadmium-“(S)-3-fluoropyrrolidine” perovskite ferroelectric is created. The specific procedures would depend on the exact experimental setup .

- Results/Outcomes: The resulting ferroelectric has a Curie temperature (Tc) at 303 K, which is 63 K higher than those of non-substituted cadmium-pyrrolidine complexes. This extends the working temperature of ferroelectrics to room temperature .

-

Scientific Field

- Application Summary: “(S)-3-fluoropyrrolidine” is used in the preparation of analogues of active pharmaceutical ingredients (APIs) .

- Methods of Application/Experimental Procedures: “(S)-3-fluoropyrrolidine” can be easily attached to molecular scaffolds through nucleophilic substitution .

- Results/Outcomes: An “(S)-3-fluoropyrrolidine” modified pyrazolopyridazine inhibitor of tyrosine regulated kinase showed a pIC50 (negative log of half maximal inhibitory concentration) of 6.73 .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.

Future Directions

This involves identifying areas where further research could be done, such as potential applications of the compound, or new reactions it could be used in.

For a specific compound like “(S)-3-fluoropyrrolidine”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, you might also need to perform experiments to gather some of this information yourself. Please note that handling chemicals should always be done in a controlled environment following safety regulations.

I hope this general approach helps! If you have questions about a different compound or need more information, feel free to ask.

properties

IUPAC Name |

(3S)-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-fluoropyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

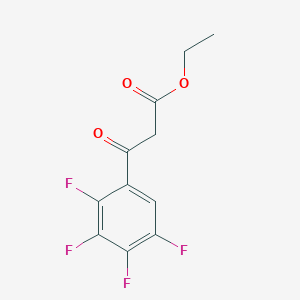

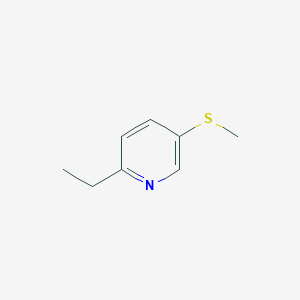

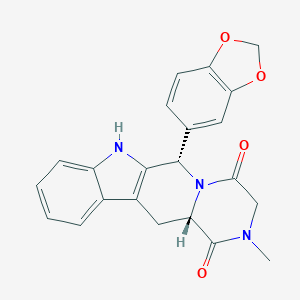

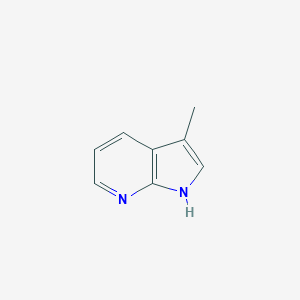

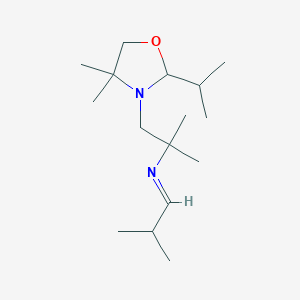

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)